2-(N-Methyl-N-butylamino)ethylamine

Description

BenchChem offers high-quality 2-(N-Methyl-N-butylamino)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Methyl-N-butylamino)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

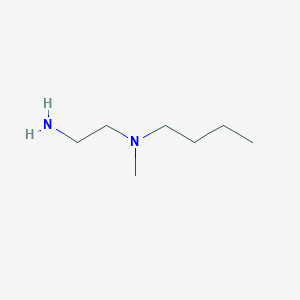

Structure

3D Structure

Properties

IUPAC Name |

N'-butyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-3-4-6-9(2)7-5-8/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHCXIHUKWIMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396513 | |

| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15404-06-5 | |

| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(N-Methyl-N-butylamino)ethylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(N-Methyl-N-butylamino)ethylamine

Abstract

Introduction

Chemical Identity and Properties

2-(N-Methyl-N-butylamino)ethylamine is a secondary and primary diamine featuring both a methyl and a butyl substituent on one nitrogen atom of an ethylenediamine backbone. Its structure presents a unique combination of steric and electronic properties, making it a valuable intermediate.

-

Molecular Formula: C₇H₁₈N₂

-

Molecular Weight: 130.23 g/mol

-

Structure: CH₃(CH₂)₃-N(CH₃)-CH₂CH₂-NH₂

The presence of three distinct nitrogen environments (one tertiary amine, one secondary amine, and one primary amine if considering the parent ethylenediamine) imparts specific reactivity characteristics. The primary amine is the most accessible for many reactions, while the tertiary amine center can act as a base or ligand.

Significance and Applications

Unsymmetrically substituted ethylenediamines are crucial synthons in medicinal chemistry and materials science. They serve as key intermediates for:

-

Pharmaceutical Active Ingredients (APIs): The diamine motif is a common feature in various biologically active molecules, where it can influence solubility, receptor binding, and pharmacokinetic properties.

-

Ligand Synthesis: The distinct nitrogen atoms can coordinate to metal centers, making such molecules precursors for catalysts and metal-organic frameworks.

-

Polymer Chemistry: Used as curing agents for epoxy resins or as monomers in the synthesis of specialized polyamides and polyurethanes.

Overview of Synthetic Challenges

The synthesis of unsymmetrical diamines like 2-(N-Methyl-N-butylamino)ethylamine requires careful control to ensure selectivity and prevent common side reactions. Key challenges include:

-

Over-alkylation: The primary amine product can react further with the electrophile, leading to complex mixtures.

-

Competing Reactions: The secondary amine starting material and the primary amine product have similar nucleophilicities, making selective reaction difficult.

-

Purification: The high boiling point and polarity of the product and byproducts can complicate isolation and purification.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, which form the basis for the synthetic strategies discussed in this guide.

Strategic Choice:

-

Pathway I (Reductive Amination): Generally offers higher selectivity and milder reaction conditions, avoiding the issue of over-alkylation common in direct alkylation.[1][2] This is often the preferred laboratory-scale method.

-

Pathway II (Nucleophilic Substitution): A more direct, classical approach that can be cost-effective but requires careful control of stoichiometry and reaction conditions to achieve good yields of the desired product.[3]

Pathway I: Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The reaction proceeds in two stages: the nucleophilic attack of an amine on a carbonyl compound to form an imine or iminium ion, followed by its reduction to the corresponding amine.[1]

Mechanistic Principles

The reaction between the secondary amine (N-methylbutylamine) and an aldehyde (an aminoacetaldehyde equivalent) first forms a transient iminium ion. This intermediate is then selectively reduced by a hydride reagent. The key to success is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium ion as it forms. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Detailed Experimental Protocol

This protocol is adapted from standard reductive amination procedures.[2][4] The key starting materials are N-methylbutylamine and a protected form of aminoacetaldehyde, such as N-Boc-aminoacetaldehyde, to prevent self-condensation and polymerization.

Step 1: Reductive Amination

-

To a stirred solution of N-methylbutylamine (1.0 eq.) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask, add N-Boc-aminoacetaldehyde (1.05 eq.).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Boc-Deprotection

-

Dissolve the crude Boc-protected diamine from the previous step in a suitable solvent such as 1,4-dioxane or DCM.

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 3-4 eq.) or trifluoroacetic acid (TFA) (3-4 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

-

Concentrate the mixture under reduced pressure.

-

To isolate the free base, dissolve the resulting hydrochloride salt in water, cool in an ice bath, and basify to pH >12 with aqueous NaOH (e.g., 50% w/w).

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or diethyl ether).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.

Pathway II: Synthesis via Nucleophilic Substitution

This pathway involves the direct alkylation of N-methylbutylamine with a 2-haloethylamine, typically 2-chloroethylamine hydrochloride. This SN2 reaction is a classical and often cost-effective method for C-N bond formation.

Mechanistic Principles

The reaction is a nucleophilic attack by the secondary amine (N-methylbutylamine) on the electrophilic carbon of the 2-chloroethylamine. A base is required to neutralize the hydrochloride salt of the electrophile and the hydrogen halide formed during the reaction. Using an excess of the starting amine (N-methylbutylamine) can serve this purpose and also helps to drive the reaction to completion, but this can make purification more challenging. A non-nucleophilic inorganic base is often a better choice to minimize side products.

Detailed Experimental Protocol

This protocol is based on a method described for a similar synthesis of N,N-di-n-butylethylenediamine.[5]

-

To a pressure vessel (autoclave), add N-methylbutylamine (3.0-4.0 eq.), 2-chloroethylamine hydrochloride (1.0 eq.), a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.5 eq.), and a polar aprotic solvent like acetonitrile or DMF (~0.5 M).

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. The elevated temperature and pressure are necessary to drive the reaction with the less reactive chloride leaving group.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reactor to room temperature and vent any excess pressure.

-

Filter the reaction mixture to remove inorganic salts. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent and excess N-methylbutylamine.

-

The crude residue is then subjected to purification as described in Section 5.0.

Causality and Optimization

-

Choice of Base: An inorganic base like K₂CO₃ is preferred over using excess amine to avoid complex purification steps and potential side reactions.[3]

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the reactants and facilitate the SN2 mechanism.

-

Excess Amine: Using a significant excess of N-methylbutylamine shifts the equilibrium towards the product and minimizes the formation of dialkylated byproducts (where the product amine reacts with another molecule of 2-chloroethylamine).

-

Temperature: Higher temperatures are required to achieve a reasonable reaction rate, necessitating the use of a sealed pressure vessel.[5]

Purification and Structural Characterization

The final product is a relatively high-boiling point liquid that is soluble in many organic solvents. Fractional distillation under reduced pressure is the most effective method for purification on a laboratory scale.

Purification Workflow

-

Initial Work-up: After the reaction, an aqueous work-up with basification (as described in the protocols) is performed to remove salts and acidic components.

-

Solvent Removal: The bulk of the organic solvent is removed using a rotary evaporator.

-

Fractional Distillation: The crude oil is transferred to a distillation apparatus. The system is placed under a high vacuum (e.g., <1 mmHg), and the temperature is slowly increased. Fractions are collected based on boiling point, with the pure product typically distilling at a specific temperature range.

Structural Elucidation

The identity and purity of the final product are confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), a singlet for the N-methyl group, and two multiplets for the ethylenediamine bridge protons. The -NH₂ protons may appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum should show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 131.2.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway I: Reductive Amination | Pathway II: Nucleophilic Substitution |

| Selectivity | High; significantly reduces over-alkylation. | Moderate; requires careful control of stoichiometry and conditions to avoid side products. |

| Reaction Conditions | Mild (room temperature, atmospheric pressure). | Harsher (elevated temperature and pressure). |

| Reagents | Requires specialized reagents (NaBH(OAc)₃, Boc-protected aldehyde). | Uses more common, commodity chemicals. |

| Scalability | Excellent for lab scale; may become costly for large industrial scale. | Well-suited for industrial scale due to lower reagent cost. |

| Work-up/Purification | Multi-step (includes protection/deprotection) but often cleaner crude product. | Simpler one-pot reaction but may require more rigorous purification of the crude mixture. |

| Overall Yield | Generally good to excellent (60-80% over two steps). | Variable, often moderate (40-60%), depending on optimization. |

Conclusion and Future Outlook

Both reductive amination and nucleophilic substitution represent viable and effective strategies for the synthesis of 2-(N-Methyl-N-butylamino)ethylamine.

For laboratory-scale synthesis where purity and selectivity are paramount, Reductive Amination (Pathway I) is the superior choice. Its mild conditions and high selectivity justify the use of more expensive reagents and the additional deprotection step.

For large-scale industrial production where cost is a primary driver, Nucleophilic Substitution (Pathway II) is more advantageous. While it requires more process optimization to control selectivity and handle higher pressures, the use of inexpensive starting materials makes it economically compelling.

Future efforts in this area may focus on developing catalytic versions of these reactions to improve atom economy and reduce waste, further enhancing the efficiency and sustainability of synthesizing this valuable chemical intermediate.

References

-

LibreTexts. (2024). 24.6 Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents. (2016). CN103012157A - Preparation method of N,N-di-n-butylethylenediamine.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. CN103012157A - Preparation method of N,N-di-n-butylethylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(N-Methyl-N-butylamino)ethylamine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of 2-(N-Methyl-N-butylamino)ethylamine. As a member of the N,N-disubstituted ethylenediamine class of compounds, this molecule holds potential for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound and a framework for its further investigation. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to present a robust scientific profile.

Introduction

2-(N-Methyl-N-butylamino)ethylamine, with the CAS number 15404-06-5, is a diamine featuring a tertiary amine substituted with a methyl and a butyl group, and a primary amine. The structural arrangement of this molecule, containing both a tertiary and a primary amine separated by an ethylene bridge, imparts unique chemical properties and potential for diverse applications. The broader class of N,N'-disubstituted ethylenediamines has been explored for various pharmacological activities, including local anesthetic, anti-arrhythmic, and anticonvulsant properties.[1] This guide will delve into the specific structural attributes of 2-(N-Methyl-N-butylamino)ethylamine and provide a theoretical and practical framework for its synthesis and characterization.

Chemical and Physical Properties

The fundamental properties of 2-(N-Methyl-N-butylamino)ethylamine are summarized in the table below. These have been compiled from available chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₈N₂ | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| CAS Number | 15404-06-5 | [2] |

| Boiling Point | 167.5 °C at 760 mmHg | [3] |

| Density | 0.84 g/cm³ | [3] |

| Flash Point | 54.5 °C | [3] |

| Synonym | N'-butyl-N'-methylethane-1,2-diamine | [3] |

| Hazard Codes | C: Corrosive | [3] |

Proposed Synthesis Protocol

Rationale for the Synthetic Approach

The chosen synthetic pathway involves a two-step process: first, the mono-BOC protection of ethylenediamine to prevent over-alkylation, and second, the reductive amination with butyraldehyde followed by N-methylation. This approach offers good control over the substitution pattern and generally proceeds with high yields. An alternative approach, direct alkylation of N-methylethylenediamine with a butyl halide, risks the formation of quaternary ammonium salts and over-alkylation.

Proposed Synthetic Scheme

Caption: Proposed four-step synthesis of 2-(N-Methyl-N-butylamino)ethylamine.

Detailed Experimental Protocol

Step 1: Synthesis of N-BOC-ethylenediamine

-

To a solution of ethylenediamine (10 equivalents) in a suitable solvent such as dichloromethane (DCM) or methanol, add di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-BOC-ethylenediamine.

Step 2: Synthesis of N-BOC-N'-butylethylenediamine

-

Dissolve N-BOC-ethylenediamine (1 equivalent) in a chlorinated solvent like dichloroethane (DCE) or DCM.

-

Add butyraldehyde (1.1 equivalents) to the solution.

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield N-BOC-N'-butylethylenediamine.

Step 3: Synthesis of N-BOC-N'-butyl-N'-methylethylenediamine

-

Dissolve N-BOC-N'-butylethylenediamine (1 equivalent) in methanol.

-

Add aqueous formaldehyde (37% solution, 1.5 equivalents).

-

Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions.

-

Stir the reaction at room temperature for 4-6 hours.

-

Concentrate the mixture and partition between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the N-methylated product, which may be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.

Step 4: Synthesis of 2-(N-Methyl-N-butylamino)ethylamine (Final Product)

-

Dissolve the crude N-BOC-N'-butyl-N'-methylethylenediamine in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of HCl in dioxane (4M) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., 6M NaOH) to pH > 12.

-

Extract the free amine into a suitable organic solvent (e.g., diethyl ether or DCM) (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully to yield 2-(N-Methyl-N-butylamino)ethylamine. Further purification can be achieved by distillation under reduced pressure.

Analytical Characterization

Due to the absence of published experimental spectra for 2-(N-Methyl-N-butylamino)ethylamine, this section provides predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different alkyl groups and the protons on the ethylenediamine backbone.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.7 - 2.9 | Triplet | 2H | -CH₂-NH₂ |

| ~ 2.4 - 2.6 | Triplet | 2H | -N(CH₃)(C₄H₉)-CH₂- |

| ~ 2.3 - 2.5 | Triplet | 2H | -N(CH₃)-CH₂-CH₂-CH₂-CH₃ |

| ~ 2.2 | Singlet | 3H | -N-CH₃ |

| ~ 1.3 - 1.5 | Multiplet | 2H | -N(CH₃)-CH₂-CH₂-CH₂-CH₃ |

| ~ 1.2 - 1.4 | Sextet | 2H | -N(CH₃)-CH₂-CH₂-CH₂-CH₃ |

| ~ 0.9 | Triplet | 3H | -N(CH₃)-CH₂-CH₂-CH₂-CH₃ |

| Broad, variable | Singlet | 2H | -NH₂ |

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 58 - 60 | -N(CH₃)-CH₂-CH₂-CH₂-CH₃ |

| ~ 54 - 56 | -N(CH₃)(C₄H₉)-CH₂- |

| ~ 42 - 44 | -N-CH₃ |

| ~ 40 - 42 | -CH₂-NH₂ |

| ~ 29 - 31 | -N(CH₃)-CH₂-CH₂-CH₂-CH₃ |

| ~ 20 - 22 | -N(CH₃)-CH₂-CH₂-CH₂-CH₃ |

| ~ 14 | -N(CH₃)-CH₂-CH₂-CH₂-CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern will be characteristic of aliphatic amines, with alpha-cleavage being a dominant pathway.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2-(N-Methyl-N-butylamino)ethylamine in EI-MS.

Expected Key Fragments:

| m/z | Possible Fragment Ion Structure |

| 130 | [CH₃(CH₂)₃N(CH₃)CH₂CH₂NH₂]⁺ (Molecular Ion) |

| 115 | [(CH₂)₃N(CH₃)CH₂CH₂NH₂]⁺ (Loss of •CH₃) |

| 88 | [CH₃(CH₂)₃N(CH₃)CH₂]⁺ (Cleavage of the C-C bond of the ethyl bridge) |

| 74 | [CH₃(CH₂)₃N=CH₂]⁺ (Rearrangement and cleavage) |

| 58 | [CH₃N=CHCH₂]⁺ (Further fragmentation) |

| 44 | [CH₂=NHCH₃]⁺ (Further fragmentation) |

| 30 | [CH₂=NH₂]⁺ (Represents the primary amine terminus) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch (asymmetric & symmetric) | Primary amine (-NH₂) |

| 2850-2960 | C-H stretch | Alkyl groups (CH₃, CH₂) |

| 1590-1650 | N-H bend (scissoring) | Primary amine (-NH₂) |

| 1450-1470 | C-H bend (scissoring) | CH₂ |

| 1370-1380 | C-H bend (symmetric) | CH₃ |

| 1000-1250 | C-N stretch | Aliphatic amine |

Potential Applications and Biological Activity

While direct studies on the biological activity of 2-(N-Methyl-N-butylamino)ethylamine are lacking, the broader class of N,N'-disubstituted ethylenediamines has shown promise in several therapeutic areas.[1] These compounds have been investigated for their potential as:

-

Local Anesthetics: The lipophilic butyl group and the hydrophilic amine moieties could allow for interaction with nerve cell membranes, potentially blocking sodium channels.

-

Anti-Arrhythmic Agents: Modulation of ion channels in cardiac tissue is a known activity of some diamine derivatives.

-

Anticonvulsants: Activity on the central nervous system has been reported for related structures.

Furthermore, some N,N'-disubstituted ethylenediamine derivatives have demonstrated antileishmanial activity, suggesting a potential role in the development of antiparasitic agents.[4] The primary and tertiary amine functionalities also make this molecule a candidate for use as a ligand in coordination chemistry or as a building block in polymer synthesis.

Safety and Handling

2-(N-Methyl-N-butylamino)ethylamine is classified as a corrosive substance and a dangerous good for transport.[2][3] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-(N-Methyl-N-butylamino)ethylamine is a structurally interesting diamine with potential for further investigation in medicinal and materials chemistry. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted analytical data to aid researchers in its study. Future work should focus on the experimental validation of the proposed synthesis and a thorough investigation of its spectroscopic properties and biological activities to fully elucidate its potential.

References

-

PubMed. [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine]. [Link]

- Google Patents. CN103012157A - Preparation method of N,N-di-n-butylethylenediamine.

-

PubChem. N,N'-Di-tert-butylethylenediamine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PMC - NIH. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. [Link]

-

NIST WebBook. 2-(tert-Butylamino)ethyl methacrylate. [Link]

-

Chemsrc. 2-(N-Methyl-N-butylamino)ethylamine. [Link]

Sources

- 1. [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(N-Methyl-N-butylamino)ethylamine | CAS#:15404-06-5 | Chemsrc [chemsrc.com]

- 4. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to 2-(N-Methyl-N-butylamino)ethylamine in Synthetic Chemistry

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on the synthetic utility of 2-(N-Methyl-N-butylamino)ethylamine. While direct literature on this specific molecule is sparse, this guide extrapolates from established chemical principles and analogous structures to provide a robust framework for its application as a versatile building block in organic synthesis.

Introduction: The Strategic Value of Unsymmetrical Ethylenediamines

The ethylenediamine scaffold is a cornerstone in medicinal chemistry and materials science, offering a privileged bidentate ligand framework and a versatile backbone for constructing complex molecular architectures. While symmetrically substituted ethylenediamines are widely utilized, their unsymmetrically substituted counterparts, such as 2-(N-Methyl-N-butylamino)ethylamine, offer a higher degree of synthetic flexibility and the potential for more nuanced control over molecular properties. The distinct steric and electronic environments of the two nitrogen atoms in 2-(N-Methyl-N-butylamino)ethylamine allow for selective functionalization, making it a valuable, albeit under-documented, building block for creating sophisticated molecules with tailored functions.

This guide will illuminate the potential of 2-(N-Methyl-N-butylamino)ethylamine by detailing its fundamental properties, probable synthetic routes, characteristic reactivity, and prospective applications, particularly in the realm of pharmaceutical development.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 15404-06-5 | [1] |

| Molecular Formula | C7H18N2 | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 167.5°C at 760 mmHg | [2] |

| Density | 0.84 g/cm³ | [2] |

| Flash Point | 54.5°C | [2] |

Safety and Handling: 2-(N-Methyl-N-butylamino)ethylamine is classified as a dangerous good for transport and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[1] It is corrosive and can cause severe skin burns and eye damage.

Synthetic Pathways to 2-(N-Methyl-N-butylamino)ethylamine

Sequential Alkylation of Ethylenediamine Precursors

A common and versatile approach involves the stepwise alkylation of an ethylenediamine derivative.[3] This can be conceptualized in two primary ways:

-

Route A: Butylation followed by Methylation: N-methylethylenediamine can be alkylated with a butyl halide (e.g., 1-bromobutane or 1-iodobutane).

-

Route B: Methylation followed by Butylation: Conversely, N-butylethylenediamine can be methylated using a suitable methylating agent.

The success of sequential alkylation hinges on controlling the reactivity to minimize over-alkylation, which can lead to the formation of quaternary ammonium salts and complex mixtures.[3]

Experimental Protocol: A General Approach to Sequential Alkylation

Step 1: Mono-N-alkylation of a Primary Amine

-

To a solution of the primary amine (N-methylethylenediamine or N-butylethylenediamine) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a mild base (e.g., K2CO3, Na2CO3) to act as a proton scavenger.

-

The corresponding alkyl halide (butyl bromide for Route A, methyl iodide for Route B) is added dropwise at a controlled temperature (often room temperature or slightly elevated) to manage the exothermicity of the reaction.

-

The reaction is monitored by a suitable technique (e.g., TLC, GC-MS) until the consumption of the starting amine is observed.

-

Upon completion, the reaction mixture is worked up by filtering the inorganic salts and removing the solvent under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to isolate the desired 2-(N-Methyl-N-butylamino)ethylamine.

Caption: Sequential Alkylation Strategies.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a high degree of control, often minimizing the issue of over-alkylation seen in direct alkylation.[4] A plausible reductive amination strategy for the synthesis of 2-(N-Methyl-N-butylamino)ethylamine could involve the reaction of N-methylethylenediamine with butyraldehyde in the presence of a reducing agent.

The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).

Experimental Protocol: Reductive Amination

-

N-methylethylenediamine and butyraldehyde are dissolved in a suitable solvent, such as methanol or dichloromethane.

-

A reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is stirred until complete as monitored by TLC or GC-MS.

-

The reaction is quenched by the careful addition of water or a dilute acid.

-

The product is extracted into an organic solvent, dried, and concentrated.

-

Purification is achieved via distillation or column chromatography.

Caption: Reductive Amination Pathway.

Reactivity and Synthetic Applications

The synthetic utility of 2-(N-Methyl-N-butylamino)ethylamine stems from the differential reactivity of its two nitrogen centers. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, allowing for selective reactions at the -NH2 terminus.

N-Acylation and N-Sulfonylation

The primary amine of 2-(N-Methyl-N-butylamino)ethylamine can be selectively acylated or sulfonylated under standard conditions using acyl chlorides, anhydrides, or sulfonyl chlorides. This allows for the introduction of a wide range of functional groups, which can serve as protecting groups or as precursors for further transformations.

Formation of Heterocycles

The 1,2-diamine motif is a common precursor for the synthesis of various nitrogen-containing heterocycles. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazines, while reaction with aldehydes or ketones can yield imidazolidines.[5]

Coordination Chemistry and Catalysis

Ethylenediamine derivatives are excellent ligands for a variety of metal ions. The unsymmetrical nature of 2-(N-Methyl-N-butylamino)ethylamine could be exploited in the design of chiral ligands for asymmetric catalysis.[6] The differential substitution on the nitrogen atoms can create a chiral environment around a coordinated metal center, which can in turn induce stereoselectivity in a catalytic reaction.

Applications in Drug Development

While direct applications of 2-(N-Methyl-N-butylamino)ethylamine in marketed pharmaceuticals are not readily found in the literature, the broader class of N,N'-disubstituted ethylenediamine derivatives has been investigated for various therapeutic activities. For instance, some studies have explored their potential as antileishmanial agents.[3]

The structural motif present in 2-(N-Methyl-N-butylamino)ethylamine is relevant to the synthesis of pharmacologically active compounds. The ethylenediamine core is found in numerous drugs, and the ability to introduce different alkyl groups on the nitrogen atoms allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. This makes unsymmetrical ethylenediamines like the title compound attractive starting materials or intermediates in drug discovery programs.[7][8]

Conclusion

2-(N-Methyl-N-butylamino)ethylamine represents a synthetically versatile yet underutilized building block in organic chemistry. Its unsymmetrical nature provides a platform for selective functionalization, enabling the construction of complex molecules with a high degree of control. While specific literature on this compound is limited, established synthetic methodologies for analogous structures provide a clear roadmap for its preparation and application. For researchers and drug development professionals, 2-(N-Methyl-N-butylamino)ethylamine offers a valuable tool for the synthesis of novel ligands, heterocyclic scaffolds, and potential therapeutic agents. Further exploration of its reactivity and applications is warranted and holds the promise of unlocking new avenues in synthetic and medicinal chemistry.

References

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(N-Methyl-N-butylamino)ethylamine | CAS#:15404-06-5 | Chemsrc [chemsrc.com]

- 3. 2-(N-Methyl-N-butylamino)ethylamine | 15404-06-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. safrole.com [safrole.com]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-(N-Methyl-N-butylamino)ethylamine

Introduction: The Significance of Unsymmetrical Diamines

Unsymmetrical vicinal diamines, such as 2-(N-Methyl-N-butylamino)ethylamine, are valuable molecular scaffolds in medicinal chemistry and materials science.[1][2] These structures are integral to the development of chiral auxiliaries, ligands for asymmetric catalysis, and a wide array of biologically active molecules.[3] The precise arrangement of primary and tertiary amine functionalities within a short alkyl chain allows for differential reactivity and complex coordination chemistry. This guide provides a detailed, field-proven protocol for the synthesis of 2-(N-Methyl-N-butylamino)ethylamine, designed for researchers in organic synthesis and drug development. We present a robust, two-step approach commencing from commercially available precursors, emphasizing mechanistic understanding, practical execution, and safety.

Synthetic Strategy: Rationale and Design

The synthesis of a non-symmetrical diamine requires a strategy that prevents undesirable side reactions, such as over-alkylation or statistical mixtures of products.[4] Two primary retrosynthetic pathways are considered for the target molecule:

-

Reductive Amination: This popular method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[4][5][6] While highly effective for many amine syntheses, this route would necessitate a protected amino-acetaldehyde derivative, which can be unstable.

-

Nucleophilic Substitution (Alkylation): This classic SN2 approach involves the alkylation of a secondary amine with a halo-ethylamine derivative bearing a protected primary amine. This method offers excellent control and predictability.

For this protocol, we have selected the nucleophilic substitution pathway for its operational simplicity and high degree of control. The strategy hinges on two key transformations:

-

Step 1: SN2 Alkylation: N-methyl-n-butylamine, a secondary amine, acts as the nucleophile, displacing a halide from an ethylamine synthon. To ensure selectivity, the primary amine of the ethylamine moiety is masked with a phthalimide protecting group.

-

Step 2: Deprotection: The phthalimide group is efficiently removed via hydrazinolysis to liberate the desired primary amine, yielding the final product.

This sequence is reliable, scalable, and employs well-understood, high-yielding reactions.

Overall Reaction Scheme:

Detailed Experimental Protocol

This protocol is divided into the synthesis of the protected intermediate and its subsequent deprotection to yield the final product.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Grade | Notes |

| N-Methyl-n-butylamine | C₅H₁₃N | 87.16 | Sigma-Aldrich | ≥98% | Corrosive, Flammable Liquid |

| N-(2-Chloroethyl)phthalimide | C₁₀H₈ClNO₂ | 210.63 | TCI Chemicals | >98% | Irritant |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous, Powder | Mild Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics | Anhydrous, ≥99.8% | Teratogen, handle with care |

| Hydrazine Monohydrate | H₆N₂O | 50.06 | Sigma-Aldrich | 64-65% (Reagent Grade) | Highly Toxic, Carcinogen |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Decon Labs | 200 Proof, Anhydrous | Flammable |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous | Extremely Flammable |

| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR | Concentrated (37%) | Corrosive |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | EMD Millipore | Pellets, ≥97% | Corrosive |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | Anhydrous | Drying Agent |

Step 1: Synthesis of 2-[2-(Methyl(butyl)amino)ethyl]-1H-isoindole-1,3(2H)-dione

Causality: This step is a classic SN2 reaction. N-methyl-n-butylamine is a sufficiently strong nucleophile to displace the chloride from N-(2-chloroethyl)phthalimide. Anhydrous potassium carbonate is used as a mild, solid-phase base to neutralize the HCl generated in situ, preventing the protonation and deactivation of the starting amine. DMF is chosen as the solvent for its high boiling point and its ability to dissolve all reactants.

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(2-chloroethyl)phthalimide (10.53 g, 50.0 mmol).

-

Add anhydrous potassium carbonate (10.36 g, 75.0 mmol, 1.5 equiv).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Begin stirring the suspension and add N-methyl-n-butylamine (5.23 g, 60.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

-

Heat the reaction mixture to 90-100 °C using an oil bath and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

-

After the reaction is complete (disappearance of the starting chloro-derivative), cool the mixture to room temperature.

-

Pour the reaction mixture into 400 mL of ice-cold water and stir for 30 minutes.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil. The product is often of sufficient purity for the next step.

Step 2: Deprotection to Yield 2-(N-Methyl-N-butylamino)ethylamine

Causality: Hydrazinolysis is the standard method for cleaving a phthalimide group. Hydrazine acts as a potent dinucleophile, attacking the carbonyl centers of the phthalimide ring to form a stable, insoluble six-membered phthalhydrazide ring, thereby liberating the primary amine.[4] The reaction is typically performed in an alcohol solvent to facilitate solubility.

-

Transfer the crude protected amine from Step 1 into a 500 mL round-bottom flask.

-

Dissolve the crude product in 200 mL of ethanol.

-

While stirring, add hydrazine monohydrate (5.0 g, 100 mmol, 2.0 equiv) dropwise. Caution: Hydrazine is extremely toxic. Perform this addition in a well-ventilated fume hood.

-

Heat the mixture to reflux (approx. 80 °C) for 4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid phthalhydrazide using a Büchner funnel and wash the filter cake with cold ethanol (2 x 20 mL).

-

Combine the filtrate and washings. Acidify the solution to pH ~2 by the slow addition of concentrated HCl.

-

Remove the ethanol and excess HCl under reduced pressure.

-

To the resulting residue, add 100 mL of water and then basify to pH >12 by the slow, careful addition of 50% (w/v) aqueous NaOH solution, keeping the flask in an ice bath.

-

Extract the free amine into diethyl ether (3 x 75 mL).

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully remove the solvent on a rotary evaporator.

-

Purify the resulting liquid by fractional distillation under reduced pressure to obtain pure 2-(N-Methyl-N-butylamino)ethylamine.

Visualization of the Synthetic Workflow

The following diagram outlines the complete experimental workflow from starting materials to the final purified product.

Caption: Workflow for the synthesis of 2-(N-Methyl-N-butylamino)ethylamine.

Safety Precautions and Hazard Management

All operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Methyl-n-butylamine: A flammable and corrosive liquid.[7] Avoid contact with skin and eyes. Keep away from ignition sources.

-

N,N-Dimethylformamide (DMF): A known teratogen and skin irritant. Use nitrile gloves and avoid inhalation of vapors.

-

Hydrazine Monohydrate: EXTREMELY TOXIC and a suspected CARCINOGEN. Handle with extreme caution. Avoid all contact with skin and inhalation of vapors. All waste containing hydrazine must be quenched and disposed of according to institutional hazardous waste protocols.

-

Concentrated Acids and Bases: Highly corrosive. Add reagents slowly and with cooling to control exothermic reactions.

Data Summary and Expected Results

| Parameter | Value |

| Step 1: Alkylation | |

| Theoretical Yield of Intermediate | 13.0 g (based on 50 mmol limiting reagent) |

| Expected Crude Yield | 85-95% |

| Step 2: Deprotection & Purification | |

| Theoretical Yield of Final Product | 6.5 g (based on 50 mmol starting material) |

| Expected Overall Yield | 60-75% |

| Expected Purity (by GC) | >98% |

| Characterization | |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | Estimated 170-180 °C (at atm. pressure) |

| ¹H NMR | Expect signals for butyl, methyl, and two ethylamine CH₂ groups. |

| Mass Spec (EI) | Expect M⁺ peak at m/z = 130. |

References

-

Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-ethylaminonicotinic acid, methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 30). Synthesis of Amines. Retrieved from [Link]

-

Shen, B., & Dong, V. M. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(30), 5543–5547. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Shen, B., & Dong, V. M. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. ACS Publications. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. microchem.fr [microchem.fr]

Mastering the ¹H NMR Spectrum of 2-(N-Methyl-N-butylamino)ethylamine: An Application Note and Protocol

Introduction: The Structural Elucidation of a Versatile Diamine

2-(N-Methyl-N-butylamino)ethylamine is a diamine compound with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and specialty chemicals. Its utility is intrinsically linked to its molecular structure, which dictates its chemical reactivity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the unambiguous structural verification and purity assessment of such organic molecules. This application note provides a comprehensive guide to understanding and acquiring the ¹H NMR spectrum of 2-(N-Methyl-N-butylamino)ethylamine, offering in-depth analysis of its spectral features and a detailed, field-proven protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for the structural characterization of aliphatic amines.

Theoretical Framework: Decoding the ¹H NMR Spectrum

The power of ¹H NMR spectroscopy lies in its ability to probe the chemical environment of each proton within a molecule.[1] Protons in different electronic environments resonate at distinct frequencies, resulting in a unique spectral fingerprint. The key parameters derived from a ¹H NMR spectrum are:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons adjacent to electronegative atoms, like nitrogen, are "deshielded" and appear at a higher chemical shift (downfield).[2]

-

Integration: The area under each signal is proportional to the number of protons it represents, providing a quantitative measure of the relative abundance of each type of proton.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of adjacent, non-equivalent protons.[3][4]

-

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity of the protons.

For 2-(N-Methyl-N-butylamino)ethylamine, we can predict the ¹H NMR spectrum by analyzing its distinct proton environments.

Predicted ¹H NMR Spectral Analysis

Based on established chemical shift ranges for aliphatic amines and related structures, a predicted ¹H NMR spectrum for 2-(N-Methyl-N-butylamino)ethylamine is detailed below. The primary amine protons (-NH₂) are often broad and may not exhibit clear coupling due to rapid chemical exchange with trace amounts of water or other labile protons in the sample.[5] Their chemical shift is also highly dependent on solvent and concentration.[2][5][6]

Visualizing the Molecule and its Proton Environments

To aid in the spectral assignment, a clear understanding of the molecular structure and the different proton environments is crucial.

Caption: Molecular structure of 2-(N-Methyl-N-butylamino)ethylamine with proton environments labeled (a-h).

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 2-(N-Methyl-N-butylamino)ethylamine in a common deuterated solvent such as CDCl₃.

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | -NCH₂ CH₂N- | ~ 2.6 - 2.8 | Triplet (t) | 2H |

| b | -NCH₂CH₂ N- | ~ 2.4 - 2.6 | Triplet (t) | 2H |

| c | -NCH₃ | ~ 2.2 - 2.4 | Singlet (s) | 3H |

| d | -NCH₂ (CH₂)₂CH₃ | ~ 2.3 - 2.5 | Triplet (t) | 2H |

| e | -NCH₂CH₂ CH₂CH₃ | ~ 1.4 - 1.6 | Sextet | 2H |

| f | -N(CH₂)₂CH₂ CH₃ | ~ 1.2 - 1.4 | Sextet | 2H |

| g | -N(CH₂)₃CH₃ | ~ 0.9 | Triplet (t) | 3H |

| h | -NH₂ | ~ 1.0 - 3.0 | Broad Singlet (br s) | 2H |

Note: The chemical shifts of protons on carbons adjacent to nitrogen (a, b, c, d) are expected to be in a similar region and may overlap. The chemical shift of the -NH₂ protons is variable and the signal may disappear upon D₂O exchange.[5]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines the necessary steps for preparing a sample of 2-(N-Methyl-N-butylamino)ethylamine and acquiring a high-resolution ¹H NMR spectrum.

I. Materials and Reagents

-

2-(N-Methyl-N-butylamino)ethylamine (liquid sample)

-

Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent[7]

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipettes

-

Small vials for sample preparation

-

Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used for referencing)

II. Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow.

Caption: Experimental workflow for ¹H NMR analysis of 2-(N-Methyl-N-butylamino)ethylamine.

III. Step-by-Step Methodology

-

Sample Preparation:

-

Since 2-(N-Methyl-N-butylamino)ethylamine is a liquid, accurately transfer approximately 5-25 mg into a clean, dry vial.[8] For a liquid, this can be done by dispensing a small drop from a pipette.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Locking and Shimming: The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent to maintain a stable field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: For a standard ¹H NMR experiment, the following parameters are a good starting point and can be adjusted as needed:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range for this type of molecule.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

-

Initiate the data acquisition.

-

-

Data Processing and Analysis:

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. This is commonly done by setting the residual CHCl₃ peak in the CDCl₃ solvent to δ 7.26 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and integration of each signal and assign them to the corresponding protons in the molecule.

-

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The consistency of the obtained spectrum with the predicted chemical shifts, multiplicities, and integrations serves as a primary validation of the compound's identity and purity. For instance, the presence of a triplet integrating to 3H at approximately 0.9 ppm is a strong indicator of the terminal methyl group of the butyl chain. Furthermore, a D₂O exchange experiment can be performed to confirm the assignment of the -NH₂ protons; upon addition of a drop of D₂O and re-acquiring the spectrum, the signal corresponding to the -NH₂ protons should disappear or significantly diminish.[5]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(N-Methyl-N-butylamino)ethylamine. By understanding the principles of chemical shifts, integration, and multiplicity, a detailed and accurate interpretation of the spectrum can be achieved. The provided protocol offers a robust and reliable method for obtaining high-quality ¹H NMR data for this and structurally similar aliphatic amines. Adherence to these guidelines will enable researchers to confidently verify the structure and purity of their compounds, a critical step in any chemical research and development endeavor.

References

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Unknown. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylethylenediamine. Retrieved from [Link]

-

Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

ACS Publications. (2015, May 28). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

Application Note: Mass Spectrometric Analysis of 2-(N-Methyl-N-butylamino)ethylamine

Abstract

This application note provides a comprehensive guide for the sensitive and selective analysis of 2-(N-Methyl-N-butylamino)ethylamine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for sample preparation, chromatographic separation, and mass spectrometric detection. The underlying principles of ionization and fragmentation are discussed to provide a robust framework for method development and troubleshooting.

Introduction

2-(N-Methyl-N-butylamino)ethylamine is a tertiary amine with potential applications in various fields, including as a building block in pharmaceutical synthesis and as a curing agent in polymer chemistry. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for the analysis of such compounds in complex matrices.[1][2] This guide outlines a systematic approach to developing a robust LC-MS/MS method for this analyte.

The chemical structure of 2-(N-Methyl-N-butylamino)ethylamine, with its tertiary amine and ethylamine moieties, dictates its behavior during mass spectrometric analysis. Its molecular formula is C7H18N2, and it has a molecular weight of approximately 130.23 g/mol .[3] Understanding the ionization and fragmentation characteristics of this molecule is fundamental to developing a selective and sensitive analytical method.

Predicted Mass Spectrometry Behavior

Due to the presence of two nitrogen atoms, 2-(N-Methyl-N-butylamino)ethylamine is expected to readily ionize via protonation in positive ion mode electrospray ionization (ESI).[4] The resulting protonated molecule [M+H]+ will have a mass-to-charge ratio (m/z) of approximately 131.24.

Fragmentation Pathway

In tandem mass spectrometry (MS/MS), the protonated molecule is subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. For tertiary amines, the predominant fragmentation mechanism is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This process is driven by the stabilization of the resulting positive charge on the nitrogen.

Based on the structure of 2-(N-Methyl-N-butylamino)ethylamine, several alpha-cleavage pathways are plausible. The most likely fragmentation will involve the loss of the largest alkyl group attached to the nitrogen, as this leads to the formation of a more stable carbocation.

A probable fragmentation pathway is illustrated below:

Caption: General workflow for LC-MS/MS analysis.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to present the analyte to the LC-MS/MS system in a solvent that is compatible with the mobile phase and free of interfering matrix components. For aqueous samples, a simple dilution may be sufficient. [7]For more complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.

Protocol: Simple Dilution

-

Prepare a stock solution of 2-(N-Methyl-N-butylamino)ethylamine in methanol or water at a concentration of 1 mg/mL.

-

Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create calibration standards and quality control samples.

-

For unknown samples, dilute with the initial mobile phase to bring the analyte concentration within the calibration range.

Liquid Chromatography

A reversed-phase chromatographic method is suitable for separating 2-(N-Methyl-N-butylamino)ethylamine from polar impurities. The use of a C18 column with an acidic mobile phase modifier (e.g., formic acid) will ensure good peak shape and retention for the protonated amine.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode due to its high selectivity and sensitivity.

Optimized Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

Based on the predicted fragmentation, the following MRM transitions should be monitored. The collision energy should be optimized for each transition to maximize signal intensity.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |

| 131.2 | 86.1 | 15 |

| 131.2 | 58.1 | 20 |

Data Analysis and System Suitability

Data acquisition and processing should be performed using the instrument manufacturer's software. A calibration curve should be constructed by plotting the peak area of the analyte against its concentration. A linear regression with a weighting factor of 1/x is typically appropriate for this type of analysis.

To ensure the validity of the results, system suitability tests should be performed before each analytical run. This includes injecting a standard solution multiple times to assess the reproducibility of the retention time, peak area, and signal-to-noise ratio.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 2-(N-Methyl-N-butylamino)ethylamine by LC-MS/MS. The methodologies described are based on established principles of mass spectrometry and chromatography for tertiary amines. By following these guidelines, researchers can develop a robust and reliable method for the quantification of this compound in various sample matrices. The provided protocols and parameters serve as a strong starting point for method development and can be further optimized to meet specific analytical challenges.

References

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 84368747, N-butyl-2-ethyl-N-methylbutanamide. Retrieved from [Link]

- Korf, A. G., et al. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. Metabolites, 9(12), 295.

- Dahl, A., et al. (2007). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, 41(15), 5439-5445.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 237041, 2-(N-Methyl-N-butylamino)ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Korf, A. G., et al. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. Metabolites, 9(12), 295.

- Karlsson, D., et al. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.

- Jayatilaka, D., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 15(11), 2534.

- Samapti, K., & Banerjee, R. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Spectroscopy, 2012, 384593.

-

ChemSrc. (2023). 2-(N-Methyl-N-butylamino)ethylamine. Retrieved from [Link]

-

Restek. (n.d.). Quaternary Amines Analysis by LCMS Finding the Right Ion. Retrieved from [Link]

- Lee, C. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(11), 2821.

-

Wikipedia. (2023). Ethylamine. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89416, 2-Butanamine, N-ethyl-. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]

-

Problems in Chemistry. (2021, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

-

Doubtnut. (2020, March 29). N-butylamine (I), diethylamine (II) and N,N-dimethyl ethylamine(III) have the same molar mass. [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(N-Methyl-N-butylamino)ethylamine | CAS#:15404-06-5 | Chemsrc [chemsrc.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for Reactions with 2-(N-Methyl-N-butylamino)ethylamine

Introduction: A Study in Asymmetric Reactivity

2-(N-Methyl-N-butylamino)ethylamine (CAS: 15404-06-5) is an acyclic, unsymmetrical diamine that presents a unique opportunity for selective chemical transformations. Its structure, featuring both a primary and a tertiary amine separated by an ethylene bridge, makes it a valuable building block in pharmaceutical development, materials science, and coordination chemistry. The significant difference in the steric environment and nucleophilicity between the two nitrogen centers is the cornerstone of its utility, allowing for predictable and selective reactions at the primary amine terminus under controlled conditions.

This guide provides an in-depth analysis of the compound's properties, core reactivity principles, and detailed protocols for its application. The methodologies described herein are designed to be self-validating, incorporating in-process controls to ensure reliable and reproducible outcomes for researchers and drug development professionals.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of 2-(N-Methyl-N-butylamino)ethylamine are summarized below.

| Property | Value | Source |

| CAS Number | 15404-06-5 | [1] |

| Molecular Formula | C₇H₁₈N₂ | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 167.5 °C at 760 mmHg | [2] |

| Density | 0.84 g/cm³ | [2] |

| Flash Point | 54.5 °C | [2] |

| Appearance | Liquid | - |

| Hazard Codes | C: Corrosive | [2] |

Core Directive: Safety and Handling

Trustworthiness in experimental science begins with safety. 2-(N-Methyl-N-butylamino)ethylamine is classified as a corrosive material and a dangerous good for transport[1][2]. Analogous amino compounds are known to cause severe skin burns, eye damage, and respiratory irritation[3][4]. Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

-

Engineering Controls: All manipulations, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors[5].

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed[5].

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Fundamental Reactivity: The Dichotomy of Two Amines

The synthetic value of 2-(N-Methyl-N-butylamino)ethylamine is rooted in the differential reactivity of its two amine functional groups. Understanding this principle is key to designing selective and high-yielding transformations.

-

The Primary Amine (-NH₂): The Nucleophilic Workhorse

-

Causality: The primary amine possesses two N-H protons and an accessible lone pair of electrons, making it a potent nucleophile. It is the primary site for reactions such as acylation, alkylation, sulfonylation, and reductive amination. Its reactivity is sterically unhindered compared to its tertiary counterpart.

-

-

The Tertiary Amine (-N(CH₃)(C₄H₉)): The Non-Nucleophilic Base & Ligand

-

Causality: Lacking N-H protons, the tertiary amine cannot act as a nucleophile in acylation or related substitution reactions. Its lone pair of electrons confers basicity, allowing it to act as an acid scavenger. Furthermore, the nitrogen's lone pair, in concert with the primary amine, enables the molecule to function as a bidentate (two-toothed) chelating ligand for various metal ions. The surrounding methyl and butyl groups add steric bulk, further diminishing any potential side reactivity.

-

This inherent electronic and steric differentiation allows for the selective functionalization of the primary amine without the need for complex protection-deprotection schemes, which is a significant advantage in multi-step synthesis[6].

Application Note 1: Protocol for Selective N-Acylation via Amide Coupling

This protocol details a standard and reliable method for forming an amide bond by selectively acylating the primary amine of 2-(N-Methyl-N-butylamino)ethylamine using a carboxylic acid activated by a carbodiimide coupling agent. This reaction is fundamental in the synthesis of peptides, modified polymers, and various pharmaceutical intermediates[2].

Principle of the Reaction

The amide bond is formed by activating a carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used for this purpose. The reaction proceeds through a highly reactive O-acylisourea intermediate. To prevent side reactions and improve efficiency, an additive such as HOBt (Hydroxybenzotriazole) is often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine to yield the desired amide[3]. The tertiary amine within the diamine reagent can act as the base required for the reaction, though an external non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to ensure the primary amine remains deprotonated and maximally nucleophilic.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials and Reagents

| Reagent / Material | Grade | Notes |

| 2-(N-Methyl-N-butylamino)ethylamine | ≥98% | |

| Carboxylic Acid (R-COOH) | ≥98% | Generic, select as needed for synthesis |

| EDC·HCl (EDAC) | Synthesis Grade | |

| HOBt | Anhydrous | |

| Diisopropylethylamine (DIPEA) | Synthesis Grade | Redistill before use for best results |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | For aqueous workup |

| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying organic phase |

| Silica Gel | 230-400 mesh | For column chromatography |

| TLC Plates | Silica gel 60 F₂₅₄ | |

| Standard Glassware | - | Round-bottom flasks, separatory funnel, etc. |

| Magnetic Stirrer & Stir Bars | - |

Detailed Step-by-Step Protocol

Causality Note: This procedure is performed at 0 °C initially to control the exothermic reaction of carbodiimide activation and to minimize potential side reactions.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Reagent Addition: Add HOBt (1.1 eq). Cool the flask to 0 °C using an ice-water bath.

-